molecular formula C9H8ClIO2 B3121723 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone CAS No. 292144-86-6

1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone

Cat. No.: B3121723
CAS No.: 292144-86-6
M. Wt: 310.51 g/mol
InChI Key: RCEYBRZCZBLABQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8ClIO2 and a molecular weight of 310.52 g/mol This compound is characterized by the presence of chloro, hydroxy, iodo, and methyl substituents on a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the iodination of 5-chloro-2-hydroxy-4-methylacetophenone using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the iodination process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-4-7(10)3-6(5(2)12)9(13)8(4)11/h3,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEYBRZCZBLABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1I)O)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (20 g, 110 mmol) in acetic acid (200 mL) was added N-iodosuccinimide (29 g, 130 mmol) and the resulting mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo, neutralized with saturated sodium bicarbonate, filtered off insoluble succinimide and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated to dryness under reduced pressure. The crude product was recrystallized from a mixture of ethyl acetate and hexane (25.8 mg, 77%). LCMS calculated for C9H9ClIO2 (M+H)+: m/z=311.0. found: 311.0.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (from Oakwood, 50.0 g, 271 mmol) in acetic acid (300 mL) was added N-iodosuccinimide (73.1 g, 325 mmol) and the resulting mixture was stirred on a heating mantle between 60˜80° C. over 3.5 hours then cooled to room temperature and stirred overnight. Water (500 mL) was added to the mixture in portions, which caused a dark solid to form. After stirring for 10 minutes, the solids were filtered, washing with additional water. The light to dark brown solids were dried under vacuum for 4 hours then air dried over the weekend to give 81.3 g (97%) of the desired product. LCMS calculated for C9H9ClI2 (M+H)+: m/z=310.9; Found: 311.0. 1H NMR (300 MHz, CDCl3): δ 13.21 (s, 1H), 7.71 (s, 1H), 2.65 (s, 3H), 2.63 (s, 3H) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone
Reactant of Route 3
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone
Reactant of Route 4
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone
Reactant of Route 5
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone
Reactant of Route 6
1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone

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